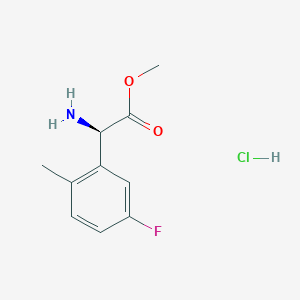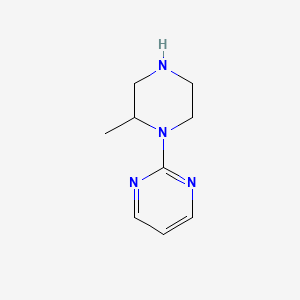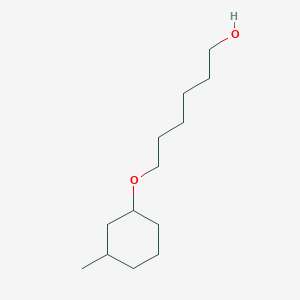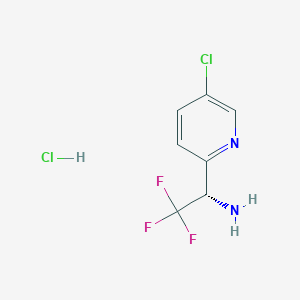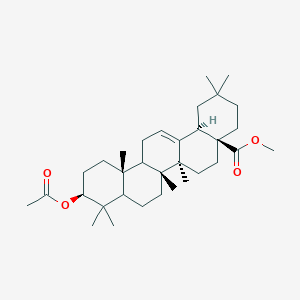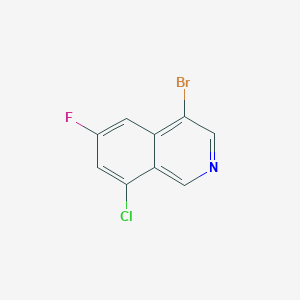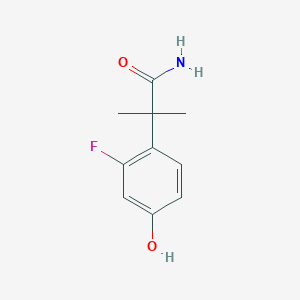
2-(2-Fluoro-4-hydroxyphenyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluoro-4-hydroxyphenyl)-2-methylpropanamide is an organic compound with a unique structure that includes a fluorine atom, a hydroxyl group, and an amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-4-hydroxyphenyl)-2-methylpropanamide typically involves the reaction of 2-fluoro-4-hydroxyacetophenone with appropriate reagents under controlled conditions. One common method involves the use of phase transfer catalysis in a water-chloroform system . The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Fluoro-4-hydroxyphenyl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as selenium dioxide in acetic acid.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the fluorine or hydroxyl positions, often using nucleophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Selenium dioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophilic Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-fluoro-4-hydroxy-1,2,3-selenadiazole .
Applications De Recherche Scientifique
2-(2-Fluoro-4-hydroxyphenyl)-2-methylpropanamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(2-Fluoro-4-hydroxyphenyl)-2-methylpropanamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes such as cytosolic phospholipase A2α, leading to reduced inflammation . The compound’s fluorine and hydroxyl groups play a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-4-hydroxyacetophenone: A precursor in the synthesis of 2-(2-Fluoro-4-hydroxyphenyl)-2-methylpropanamide.
2-Fluoro-4-hydroxyphenylboronic acid:
4-(2-Fluoro-4-hydroxyphenyl)-1,2,3-thiadiazole: A related compound with distinct biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C10H12FNO2 |
|---|---|
Poids moléculaire |
197.21 g/mol |
Nom IUPAC |
2-(2-fluoro-4-hydroxyphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C10H12FNO2/c1-10(2,9(12)14)7-4-3-6(13)5-8(7)11/h3-5,13H,1-2H3,(H2,12,14) |
Clé InChI |
ADHAXGDCGPKCSB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=C(C=C(C=C1)O)F)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


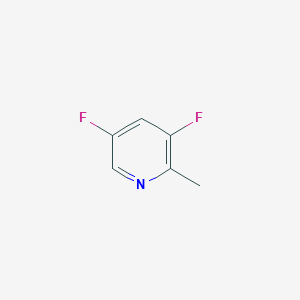

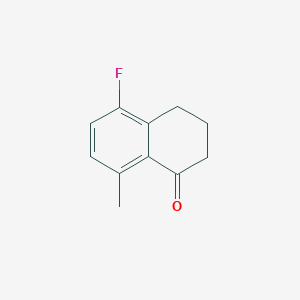
![3-(8-Aza-bicyclo[3.2.1]oct-3-yl)-benzoic acid methyl ester](/img/structure/B13041175.png)
![Cis-Hexahydro-2H-Furo[3,2-B]PyrroleOxalate](/img/structure/B13041190.png)
![2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13041197.png)
